![molecular formula C6H8N4O2 B1417572 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 148777-84-8](/img/structure/B1417572.png)
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core with a nitro group at the 3-position and a tetrahydro configuration, making it a versatile scaffold for the development of biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitropyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the desired tetrahydropyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1. Inhibition of Bruton’s Tyrosine Kinase (BTK)
One of the most significant applications of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is its function as a BTK inhibitor. BTK plays a crucial role in B-cell receptor signaling pathways, which are vital for B-cell development and function. Compounds targeting BTK are being investigated for their potential in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and other lymphomas. The inhibition of BTK leads to the disruption of B-cell signaling and has been shown to reduce tumor growth in preclinical studies .
1.2. Hepatitis B Virus (HBV) Core Protein Allosteric Modulators
Recent studies have identified derivatives of tetrahydropyrazolo[1,5-a]pyrimidine as promising candidates for HBV core protein allosteric modulators (CpAMs). These compounds exhibit the ability to inhibit various nucleos(t)ide-resistant HBV variants effectively. The lead compound demonstrated significant inhibition of HBV DNA viral load in animal models, indicating potential therapeutic applications in managing chronic HBV infections .
3.1. Clinical Trials
Clinical trials have explored the efficacy of BTK inhibitors derived from this compound class in treating various hematological cancers. For instance, early-phase trials have demonstrated promising results for patients with relapsed or refractory CLL .
3.2. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of tetrahydropyrazolo[1,5-a]pyrimidines. Variations in the substituents on the nitrogen atoms and the position of the nitro group have been systematically analyzed to enhance potency and selectivity against BTK .
Wirkmechanismus
The mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an adenine mimetic, binding to ATP-binding sites of proteins and influencing their activity . This interaction can modulate various biological processes, making it a valuable compound in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Lacks the nitro group, which affects its reactivity and biological activity.
3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Formed by the reduction of the nitro group, exhibiting different chemical properties.
Pyrazolo[1,5-a]pyrimidine: The fully aromatic version, which has distinct electronic and steric characteristics.
The presence of the nitro group in this compound imparts unique reactivity and potential biological activity, distinguishing it from its analogs.
Biologische Aktivität
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H8N4O2
- Molecular Weight : 168.16 g/mol
- Purity : Typically 97% .
The primary biological activity of this compound is attributed to its interaction with various biological targets:
- Bruton’s Tyrosine Kinase (BTK) : This compound acts as an inhibitor of BTK, which plays a critical role in B-cell receptor signaling pathways. The inhibition of BTK disrupts B-cell development and differentiation .
- Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cellular signaling and metabolism. Its nitro group is believed to enhance its reactivity with nucleophiles in biological systems .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. The compound has been tested against several cancer cell lines with promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
A549 (lung cancer) | 10.0 | Inhibition of proliferation |
These activities suggest that the compound may interfere with cell cycle progression and induce programmed cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate inhibition |
Escherichia coli | 16 µg/mL | Significant inhibition |
Candida albicans | 64 µg/mL | Weak inhibition |
These findings indicate potential applications in treating infections caused by resistant strains .
Case Studies
-
In Vivo Studies on Tumor Models :
A study investigated the effects of this compound in mouse models bearing human tumor xenografts. The compound was administered at varying doses over a period of four weeks. Results showed a significant reduction in tumor size compared to control groups . -
Synergistic Effects with Other Agents :
Research has demonstrated that when combined with standard chemotherapeutic agents like cisplatin, this compound enhances the overall efficacy against resistant cancer cell lines. This synergistic effect is attributed to the compound's ability to modulate drug resistance pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives?
- The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, which are further functionalized . Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce pyrazolo[1,5-a]pyrimidines to 4,5,6,7-tetrahydro derivatives, with LiAlH₄ producing 4,7-dihydro intermediates at room temperature and fully saturated products under reflux .
Q. How is NMR spectroscopy utilized to confirm the structure and isomerism of pyrazolo[1,5-a]pyrimidine derivatives?
- NMR is critical for distinguishing syn- and anti-isomers. For instance, ethyl 5,7-dimethyl derivatives show distinct coupling patterns in and NMR spectra. Syn-isomers exhibit specific NOE correlations between methyl groups and adjacent protons, while anti-isomers display different spatial arrangements, validated by 2D NMR techniques (e.g., NOESY) .
Q. What methods are effective for separating and characterizing syn/anti isomers in pyrazolo[1,5-a]pyrimidine systems?
- Chromatographic techniques (e.g., HPLC with chiral columns) combined with NMR analysis are standard. Crystallization in non-polar solvents (e.g., hexane) can isolate isomers, as seen in the separation of ethyl (5R,7S)-SYN and (5S,7S)-ANTI isomers .
Advanced Research Questions
Q. How does iridium-catalyzed asymmetric hydrogenation enable enantioselective synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine cores?
- A substrate activation strategy using chiral Ir catalysts achieves up to 99% enantiomeric excess (ee). The reaction begins with 1,2-hydrogenation of the pyrimidine ring, overcoming aromaticity and nitrogen-induced catalyst poisoning. This method is scalable (decagram level) and pivotal for synthesizing Zanubrutinib, a BTK inhibitor .
Q. What factors influence the product distribution in electrochemical vs. chemical reductions of pyrazolo[1,5-a]pyrimidines?
- Chemical reduction with NaBH₄ favors 4,5,6,7-tetrahydro products, while LiAlH₄ yields 4,7-dihydro intermediates. Electrochemical reduction at controlled potentials produces hydrodimers or 4,7-dihydro derivatives, depending on voltage and solvent (e.g., THF vs. aqueous systems) .
Q. How can this compound derivatives be functionalized at position 7 for biological activity studies?
- Silylformamidine-mediated alkylation or aldehyde introduction at position 7 enhances bioactivity. For example, condensation with silylformamidine in benzene followed by crystallization yields 7-((dimethylamino)methyl) derivatives, confirmed by NMR and elemental analysis .
Q. Methodological Insights
Q. What strategies are employed to evaluate the antimalarial or anticancer potential of these compounds?
- In vivo models : Plasmodium berghei-infected mice are used to test antimalarial efficacy, with NMR and mass spectrometry validating metabolite profiles .
- Photodynamic therapy : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins target endometrial cancer stem cells, with aldehyde substituents enhancing cellular uptake .
Q. How are computational methods integrated to predict the reactivity of pyrazolo[1,5-a]pyrimidine derivatives?
Eigenschaften
IUPAC Name |
3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYKSXYBFPTTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.